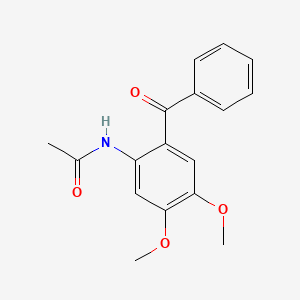

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

Description

Contextualization within the Class of Ketoamides and Acetamide (B32628) Derivatives

The core of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is its α-ketoamide functionality. α-Ketoamides are recognized as crucial building blocks in organic synthesis, serving as precursors for various heterocyclic compounds like β-lactams and oxazolidinones. chemrxiv.orgchemrxiv.org Their multiple reactive centers make them valuable starting materials for a range of chemical transformations. chemrxiv.org This class of compounds has gained significant attention in medicinal chemistry, with several FDA-approved drugs containing the α-ketoamide moiety. chemrxiv.orgchemrxiv.org They are known for their enhanced chemical and metabolic stability compared to related aldehyde derivatives. nih.gov

Acetamide derivatives, in general, are of great importance in medicinal chemistry and are found in numerous small-molecule drugs. archivepp.com They are known to exhibit a wide array of biological activities and are often used to modify the pharmacokinetic properties of parent molecules. archivepp.com The synthesis of acetamide derivatives is a fundamental aspect of organic and medicinal chemistry, with various established methods for their preparation. archivepp.com

Significance of the Benzoyl and Dimethoxyphenyl Moieties in Organic Synthesis

The benzoyl group, with the formula -COC6H5, is a common functional group in organic chemistry. wikipedia.org It is a key component of many ketones, such as benzophenone (B1666685), and is also found in esters and amides. wikipedia.org In synthetic chemistry, benzoyl groups can be used as protecting groups for alcohols, which can be readily removed under basic conditions. wikipedia.org Benzoyl chloride is a frequently used reagent for the introduction of benzoyl groups into molecules. wikipedia.org

The dimethoxyphenyl moiety, specifically the 3,4-dimethoxyphenyl group, is an important structural motif in many biologically active compounds. google.com For instance, 3,4-dimethoxybenzyl cyanide is a key intermediate in the synthesis of various pharmaceuticals. google.com Dimethoxybenzene derivatives are versatile compounds with applications in medicinal chemistry and materials science, including in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov Their presence in a molecule can influence its electronic properties and intermolecular interactions. nih.gov

Overview of Potential Research Trajectories for this compound

Given the absence of extensive dedicated research on this compound, its potential research trajectories can be inferred from the known activities of its constituent parts.

Medicinal Chemistry Exploration: The presence of the ketoamide and acetamide functionalities suggests that this compound could be a candidate for screening for various biological activities. For instance, α-ketoamides have been investigated as inhibitors of viral proteases, making this compound a potential starting point for the development of novel antiviral agents. acs.orgnih.gov Furthermore, acetamide derivatives have shown antioxidant and anti-inflammatory properties, suggesting another avenue for pharmacological investigation. nih.gov The dimethoxyphenyl group is present in many bioactive molecules, and its influence on the potential biological activity of the title compound would be a key area of study. mdpi.com

Synthetic Intermediate: The multiple functional groups in this compound make it a potentially valuable intermediate in the synthesis of more complex molecules. For example, ketoamides can be used to synthesize various heterocyclic systems. chemrxiv.org The benzoyl and acetamide groups could be chemically modified to introduce further diversity, leading to a library of related compounds for further study. The synthesis of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been reported as a precursor for the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the potential of this class of compounds as synthetic scaffolds. mdpi.com

Coordination Chemistry: The presence of multiple heteroatoms (oxygen and nitrogen) in this compound suggests it could act as a ligand for metal ions. The study of its coordination properties with various metals could lead to the development of new catalysts or materials with interesting magnetic or optical properties. Research on a similar ketoamide has shown that its complexation with metal ions is influenced by the conformational flexibility of the molecule. mdpi.com

Interactive Data Tables

To provide context for the potential properties of this compound, the following tables present data for related compounds.

Table 1: Physicochemical Properties of Related Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| N-(2,4-Dimethylphenyl)acetamide | C10H13NO | 163.22 | 1.5 |

| 2-(2,5-Dimethoxyphenyl)acetamide | C10H13NO3 | 195.21 | 0.8 |

| N-(2,5-dimethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide | C20H21NO4 | 339.4 | 3.8 |

| N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide | C16H15ClN2O6 | 366.76 | 2.8 |

Data sourced from PubChem. nih.govnih.govnih.govsigmaaldrich.com

Table 2: Spectroscopic Data for a Related Ketoamide

The following data is for N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, a compound with structural similarities to the title compound.

| Spectroscopic Data | Values |

| ¹H NMR (ppm) | 8.17 (t, 1H, NH), signals for aromatic and other protons |

| ¹³C NMR (ppm) | 202.6 (C=O of COPh), 166.6 (C=O of COCH₃), signals for aromatic and other carbons |

This data is illustrative and based on a similar compound. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H17NO4/c1-11(19)18-14-10-16(22-3)15(21-2)9-13(14)17(20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19) |

InChI Key |

FXOJLCNTDLRHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

Approaches to the Synthesis of the N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide Scaffold

The synthesis of the this compound scaffold can be approached through two principal retrosynthetic disconnections. The first strategy involves the formation of the keto group via a Friedel-Crafts acylation on a pre-existing acetamide-substituted aromatic ring. The second approach focuses on the formation of the amide bond as the final key step, starting from a benzophenone (B1666685) precursor.

Friedel-Crafts Acylation Strategies for Ketoamide Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, this strategy involves the direct benzoylation of N-(3,4-dimethoxyphenyl)acetamide. The electron-donating nature of the two methoxy (B1213986) groups and the acetamido group on the phenyl ring activates it towards electrophilic aromatic substitution, directing the incoming benzoyl group to the ortho position relative to the acetamido group.

Polyphosphoric acid (PPA) is a widely used and effective catalyst and solvent for Friedel-Crafts acylation reactions, particularly for moderately to highly activated aromatic systems. nih.gov Its viscous nature and strong dehydrating and acidic properties facilitate the in-situ generation of the acylium ion from a carboxylic acid, which is the key electrophile in the reaction. Research on related ketoamides has demonstrated the efficacy of PPA in catalyzing the acylation of activated benzene (B151609) rings to produce aromatic ketones in good yields. nih.govresearchgate.net The use of PPA can be a convenient one-pot method for the synthesis of this compound from N-(3,4-dimethoxyphenyl)acetamide and benzoic acid.

The ortho-acylation of N-(3,4-dimethoxyphenyl)acetamide to yield the target compound is a nuanced process. The acetamido group is a powerful ortho-, para-director, and in concert with the activating methoxy groups, it strongly favors substitution at the positions ortho to it. One of these ortho positions is already substituted, leaving the other as the primary site for acylation.

A plausible synthetic route involves heating a mixture of N-(3,4-dimethoxyphenyl)acetamide and benzoic acid in the presence of an excess of polyphosphoric acid. The reaction temperature is a critical parameter and would likely be in the range of 60-100 °C to ensure a reasonable reaction rate without causing decomposition. nih.gov An alternative acylating agent could be benzoyl chloride, which is more reactive and may not require as harsh conditions, though PPA can still be used as the Lewis acid catalyst.

Table 1: Proposed Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Starting Material | N-(3,4-dimethoxyphenyl)acetamide | Activated aromatic substrate with directing groups. |

| Acylating Agent | Benzoic Acid or Benzoyl Chloride | Source of the benzoyl group. |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as a Lewis acid and reaction medium. nih.gov |

| Temperature | 60-100 °C | To overcome the activation energy of the reaction. nih.gov |

| Work-up | Quenching with ice water, followed by extraction | To isolate the product from the reaction mixture. nih.gov |

Amide Bond Formation via Coupling Reactions

An alternative and highly convergent synthetic strategy involves the formation of the amide bond as the final step. This approach begins with a pre-formed benzophenone core, specifically 2-amino-4,5-dimethoxybenzophenone, which is then acylated to introduce the acetamido group.

This pathway hinges on the successful synthesis of the key intermediate, 2-amino-4,5-dimethoxybenzophenone. This intermediate can be prepared through various established methods for the synthesis of 2-aminobenzophenones, such as the Friedel-Crafts acylation of protected anilines followed by deprotection. asianpubs.org

Once 2-amino-4,5-dimethoxybenzophenone is obtained, the final step is the formation of the amide bond. This is a standard transformation in organic synthesis and can be achieved by reacting the amino group with a suitable acetylating agent. The most common and effective acetylating agents for this purpose are acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is typically rapid and exothermic, while the reaction with acetic anhydride is generally milder.

The role of a base is crucial in amidation reactions, particularly when using acyl halides like acetyl chloride. When acetyl chloride reacts with the amine, a molecule of hydrochloric acid (HCl) is produced as a byproduct. This acid can protonate the starting amine, rendering it unreactive. Therefore, a stoichiometric amount of a non-nucleophilic base is added to the reaction mixture to neutralize the generated HCl. Common bases for this purpose include pyridine (B92270) and tertiary amines such as triethylamine.

In the case of using the less reactive acetic anhydride as the acetylating agent, a base is not strictly required for stoichiometric reasons, but a catalytic amount of a base or an acid can accelerate the reaction. For instance, a patent for a similar compound synthesis mentions the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an amidation reaction using a coupling agent. google.com

Table 2: Proposed Reactants for Amide Bond Formation

| Starting Material | Reagent | Base/Catalyst | Product |

| 2-Amino-4,5-dimethoxybenzophenone | Acetyl Chloride | Pyridine or Triethylamine | This compound |

| 2-Amino-4,5-dimethoxybenzophenone | Acetic Anhydride | (Optional) Catalytic acid or base | This compound |

Reaction Mechanisms Governing the Formation of this compound

The formation of the target compound is governed by two fundamental reaction mechanisms: electrophilic aromatic substitution and nucleophilic acyl substitution.

Electrophilic Aromatic Substitution Pathways in Friedel-Crafts Acylation

The introduction of the benzoyl group onto the dimethoxy-substituted ring, or more strategically, the acylation of benzene with the substituted benzoic acid, proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation. The key steps are:

Generation of the Electrophile: In the presence of a strong acid catalyst like polyphosphoric acid, the carboxylic acid is protonated, and subsequent loss of water generates a highly electrophilic acylium ion.

Electrophilic Attack: The electron-rich aromatic ring (benzene) acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the benzophenone product.

This reaction is a cornerstone of C-C bond formation to aromatic rings. chemicalbook.com

Nucleophilic Acyl Substitution in Amide Bond Formation

The final step of the synthesis, the formation of the acetamide (B32628) from the amine, is a classic example of nucleophilic acyl substitution. The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4,5-dimethoxybenzophenone attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group (in the case of acetic anhydride, the acetate (B1210297) ion) is expelled.

Deprotonation: A proton is lost from the nitrogen atom, often facilitated by a base or the solvent, to give the stable amide product.

This mechanism is fundamental to the reactions of carboxylic acid derivatives.

Derivatization Strategies for this compound

While specific derivatization studies on this compound are not extensively reported, its structure offers several functional groups that can be targeted for modification to create a library of related compounds.

Potential derivatization strategies include:

Modification of the Amide Group: The N-H bond of the acetamide can be deprotonated with a suitable base and the resulting anion can be alkylated or acylated to introduce various substituents on the nitrogen atom.

Reactions of the Ketone: The benzoyl ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol could then be further functionalized. The ketone could also be converted to an imine or oxime through reaction with primary amines or hydroxylamine, respectively.

Electrophilic Substitution on the Aromatic Rings: While the existing substituents will direct further substitution, it may be possible to introduce additional groups, such as nitro or halogen groups, onto the aromatic rings under specific conditions. The dimethoxy-substituted ring is highly activated, making it more susceptible to further electrophilic attack.

These derivatization pathways could be explored for the synthesis of new compounds with potentially interesting chemical or biological properties.

Chemical Modifications of the Acetamide Moiety

The acetamide functionality in this compound is a key site for chemical modification, offering pathways to a variety of derivatives. The reactivity of this group is influenced by the electronic nature of the substituted aromatic ring.

One of the fundamental reactions of the acetamide group is hydrolysis . Under acidic or basic conditions, the amide bond can be cleaved to yield 2-amino-4,5-dimethoxybenzophenone and acetic acid. masterorganicchemistry.com The reaction typically requires heating and the use of a suitable catalyst. For instance, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com

Reduction of the acetamide group offers another avenue for structural modification. While sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce amides under standard conditions, it has been shown to reduce primary aromatic amides to their corresponding amines at elevated temperatures in solvents like diglyme. masterorganicchemistry.compsu.edu This process often proceeds through the formation of a nitrile intermediate. psu.edu The addition of activating agents, such as Lewis acids, can facilitate this reduction under milder conditions.

Alkylation of the acetamide nitrogen can also be achieved, though it can be challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide, can lead to N-alkylated products. researchgate.net Phase transfer catalysis has also been employed for the N-alkylation of related benzodiazepine-2,4-diones, suggesting a potential strategy for the modification of this compound. researchgate.net

The Hofmann rearrangement represents a more complex transformation of the acetamide group. This reaction, which involves treating the amide with a halogen (such as bromine) and a strong base, can convert the acetamide into a primary amine with one less carbon atom, in this case, a derivative of 2-amino-4,5-dimethoxybenzophenone. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product Type |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-amino-4,5-dimethoxybenzophenone + Acetic Acid |

| Hydrolysis (Basic) | OH⁻, heat | 2-amino-4,5-dimethoxybenzophenone + Acetate |

| Reduction | NaBH₄, diglyme, 162 °C | 2-(ethylamino)-4,5-dimethoxybenzophenone |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Derivative of 2-amino-4,5-dimethoxybenzophenone |

Transformations Involving the Benzoyl and Dimethoxyphenyl Substructures

The benzoyl and dimethoxyphenyl moieties of this compound provide additional sites for chemical reactions, allowing for a wide range of structural diversification.

The carbonyl group of the benzoyl substructure is a prime target for nucleophilic attack and reduction. Reduction of the benzophenone ketone to a secondary alcohol (a diphenylmethanol (B121723) derivative) can be readily achieved using reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.comscielo.br This reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. More vigorous reduction conditions, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen to yield a methylene (B1212753) group, thus forming a diphenylmethane (B89790) derivative. nih.gov

The aromatic rings of both the benzoyl and the dimethoxyphenyl groups are susceptible to electrophilic aromatic substitution . The dimethoxyphenyl ring, being electron-rich due to the two methoxy groups, is particularly activated towards electrophiles. Reactions such as nitration can be carried out, typically using a nitrating agent like a mixture of nitric acid and sulfuric acid, or dinitrogen pentoxide. google.comiucr.org The position of substitution will be directed by the existing substituents. The acetamido group is an ortho-, para-director, while the methoxy groups are also ortho-, para-directing and strongly activating. mdpi.com

The methoxy groups on the dimethoxyphenyl ring can undergo demethylation . This cleavage of the ether linkage is commonly achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). epo.org Selective demethylation can sometimes be achieved under controlled conditions.

| Moiety | Reaction | Reagents and Conditions | Product Type |

| Benzoyl | Ketone Reduction (to alcohol) | NaBH₄, MeOH/EtOH, RT | N-(2-(hydroxy(phenyl)methyl)-4,5-dimethoxyphenyl)acetamide |

| Benzoyl | Ketone Reduction (to methylene) | Zn(Hg), HCl, heat (Clemmensen) or H₂NNH₂, KOH, heat (Wolff-Kishner) | N-(2-benzyl-4,5-dimethoxyphenyl)acetamide |

| Dimethoxyphenyl | Electrophilic Nitration | HNO₃, H₂SO₄ or N₂O₅ | Nitro-substituted this compound |

| Dimethoxyphenyl | Demethylation | HBr or BBr₃ | Hydroxy-substituted this compound |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the chemical compound This compound is not available in the public domain. As a result, an in-depth article focusing on its advanced spectroscopic characterization, as per the requested outline, cannot be generated at this time.

The inquiry specifically requested a detailed analysis encompassing:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shift analysis, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), and solid-state NMR investigations.

Vibrational Spectroscopy: Focused on Fourier-Transform Infrared (FTIR) spectroscopy band assignments, with a particular emphasis on carbonyl stretching frequencies.

Searches for this specific compound have instead yielded information on structurally related but distinct molecules. For instance, data is available for N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, a compound that shares the benzoyl and dimethoxyphenyl moieties but differs in the linker to the acetamide group. While this and other similar substituted acetamides have been characterized, their spectroscopic data cannot be directly extrapolated to this compound due to the influence of the precise molecular structure on spectroscopic behavior.

The synthesis and characterization of various N-substituted phenylacetamides are reported in the literature, but none of these publications specifically describe the target compound of this inquiry. nih.govmdpi.comsemanticscholar.org Patent databases were also reviewed, but no patents containing the synthesis or spectroscopic characterization of this compound were identified.

Without access to experimental data from primary scientific literature, the generation of an accurate and scientifically valid article that adheres to the user's strict outline and content requirements is not possible. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

Should spectroscopic data for this compound become publicly available in the future, the requested article can be generated.

Advanced Spectroscopic Characterization of N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Mode Analysis

No specific Raman spectral data for N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is available in the searched scientific literature. An analysis of its vibrational modes cannot be provided without experimental or theoretical data.

Mass Spectrometry (MS) and Fragmentation Pathways

A detailed analysis of the mass spectrometry behavior and fragmentation pathways for this compound is not possible as the relevant spectra have not been published in the accessible literature.

Electron Ionization Mass Spectrometry (EI-MS)

No EI-MS spectra or fragmentation data for this compound were found.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

No FAB-MS spectra or fragmentation data for this compound were found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS spectra or fragmentation data for this compound were found.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No HRMS data leading to the precise mass determination of this compound is available.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

No MS/MS experimental data is available to elucidate the specific fragmentation patterns of this compound.

Proposed Fragmentation Mechanisms Based on Structural Features

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of its key functional groups under electron ionization. The fragmentation pathways are largely dictated by the stability of the resulting cations and neutral losses. The primary sites for fragmentation include the amide linkage, the ether groups, and the benzoyl moiety.

A crucial initial fragmentation is the alpha-cleavage adjacent to the carbonyl groups. libretexts.org Cleavage of the bond between the benzoyl carbonyl and the dimethoxyphenyl ring would lead to the formation of a stable benzoyl cation. Similarly, alpha-cleavage next to the acetamide (B32628) carbonyl can occur.

Another significant fragmentation pathway for amides is the McLafferty rearrangement , provided a gamma-hydrogen is available. libretexts.orgyoutube.com In the case of this compound, this rearrangement is not favored due to the lack of a suitable alkyl chain attached to the nitrogen.

Cleavage of the C-N bond of the amide is also a common fragmentation pattern for aromatic amides. youtube.com This would result in the formation of ions corresponding to the benzoyl-dimethoxyphenyl portion and the acetamide portion. The presence of methoxy (B1213986) groups on the phenyl ring can lead to the loss of a methyl radical (CH₃•) or a formaldehyde (B43269) molecule (CH₂O).

The fragmentation of the molecular ion can be postulated through several key pathways:

Formation of the Benzoyl Cation: A primary cleavage event is the scission of the bond between the benzoyl group and the aromatic ring, yielding a highly stable benzoyl cation (m/z 105) and a dimethoxyphenylacetamide radical.

Cleavage of the Amide Bond: The amide C-N bond can cleave, leading to the formation of a cation from the N-(2-benzoyl-4,5-dimethoxyphenyl) moiety or the acetyl group (m/z 43).

Loss of Methoxy Groups: The dimethoxy-substituted ring can undergo sequential loss of methyl radicals (•CH₃) or formaldehyde (CH₂O), resulting in peaks at M-15 and M-30, respectively.

Cleavage of the Acetyl Group: Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) radical from the molecular ion is another plausible fragmentation.

These proposed fragmentation patterns are summarized in the table below.

| Proposed Fragment | Structure of Fragment | Plausible m/z | Fragmentation Pathway |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Alpha-cleavage |

| Acetyl cation | [CH₃CO]⁺ | 43 | Alpha-cleavage |

| [M - CH₃]⁺ | Ion resulting from loss of a methyl radical | M-15 | Cleavage of a methoxy group |

| [M - OCH₃]⁺ | Ion resulting from loss of a methoxy radical | M-31 | Cleavage of a methoxy group |

| [M - COCH₃]⁺ | Ion resulting from loss of an acetyl radical | M-43 | Cleavage of the acetamide group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily determined by the chromophoric groups present in the molecule, namely the benzoyl group and the substituted phenyl ring.

Analysis of Electronic Transitions and Chromophoric Groups

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within its aromatic and carbonyl systems. libretexts.org

The benzophenone (B1666685) moiety is a major chromophore. researchgate.net Benzophenone itself typically exhibits two main absorption bands: a strong band around 250 nm corresponding to a π→π* transition and a weaker, longer-wavelength band between 330-360 nm due to the n→π* transition of the carbonyl group. researchgate.net The presence of substituents on the phenyl rings can significantly influence the position and intensity of these bands. scispace.com

In this compound, the benzoyl group is attached to a dimethoxy-substituted phenyl ring which also bears an acetamide group. These substituents act as auxochromes and can cause a bathochromic (red) shift of the absorption maxima. The methoxy groups, being electron-donating, can increase the electron density on the aromatic ring, affecting the energy of the π orbitals. mdpi.com

The expected electronic transitions are:

π→π Transitions:* These high-intensity transitions are associated with the aromatic systems of the benzoyl and dimethoxyphenyl groups. The extended conjugation in the molecule will likely result in absorption bands at wavelengths longer than that of unsubstituted benzene (B151609).

n→π Transition:* This lower-intensity transition is characteristic of the carbonyl group in the benzoyl moiety. It involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is sensitive to solvent polarity, often showing a hypsochromic (blue) shift in polar solvents. libretexts.org

| Chromophoric Group | Type of Transition | Expected Wavelength Range (nm) | Relative Intensity |

| Benzoyl group (C=O) | n→π | 330 - 380 | Low |

| Benzoyl & Phenyl rings | π→π | 240 - 280 | High |

It is important to note that the exact absorption maxima and molar absorptivities would need to be determined experimentally. The interaction between the different chromophores and auxochromes in the molecule can lead to complex spectral features. rsc.org

Crystallographic and Structural Analysis of this compound Currently Unavailable

A thorough search of publicly available scientific literature and crystallographic databases has revealed no specific single-crystal X-ray diffraction data for the compound This compound . Consequently, a detailed article on its crystallographic investigations and solid-state structural analysis, as per the requested outline, cannot be generated at this time.

The requested information, including the crystal system, space group, unit cell parameters, molecular conformation, torsion angles, and details of the intermolecular interactions (such as hydrogen bonding and π-stacking), is determined experimentally through single-crystal X-ray diffraction analysis. Without a published crystal structure for this compound, the specific data points required to populate the outlined sections and subsections are not available.

While crystallographic data exists for structurally related compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the strict requirement to focus solely on this compound prevents the use of this information as a substitute. The addition of a phenethyl group and a second phenyl group in the related molecule significantly alters the molecular structure, and thus its crystal packing and intermolecular interactions would not be representative of the requested compound.

Therefore, until the crystal structure of this compound is determined and published, a scientifically accurate and detailed analysis as specified in the prompt cannot be provided.

Crystallographic Investigations and Solid State Structural Analysis of N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

Crystal Packing Architecture and Supramolecular Organization

Propagation of Hydrogen Bond Chains and Dimensionality4.2.2. Formation of Supramolecular Synthons and Higher-Order Frameworks4.3. Polymorphism and Crystallization Conditions

Should crystallographic studies of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide be published in the future, a detailed and accurate article can be produced.

Computational Chemistry and Theoretical Studies of N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. For N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide, DFT calculations are instrumental in exploring its structural and electronic features.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Theoretical geometry optimization of this compound is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)). The goal of this process is to locate the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, the theoretical bond lengths, bond angles, and dihedral angles can be compared with experimental data derived from single-crystal X-ray diffraction. A strong correlation between the calculated and experimental parameters serves to validate the computational method used. For related acetamide (B32628) derivatives, studies have shown good agreement between DFT-calculated geometries and crystal structure data, suggesting that this methodology can accurately model the structure of this compound. eurjchem.comresearchgate.net

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Representative Acetamide Structure (Note: Data for the specific compound this compound is not available in the cited literature. This table illustrates the typical comparison performed in such studies.)

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

| Bond Length (Å) | C=O (amide) | Data not available | Data not available |

| Bond Length (Å) | C-N (amide) | Data not available | Data not available |

| Bond Angle (°) | O-C-N (amide) | Data not available | Data not available |

| Dihedral Angle (°) | C-C-N-C | Data not available | Data not available |

Following geometry optimization, the vibrational frequencies of this compound can be calculated at the same level of theory. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

The comparison between the scaled theoretical vibrational spectrum and the experimental spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For instance, characteristic vibrational modes for this compound would include N-H stretching, C=O stretching of the amide and benzoyl groups, C-N stretching, and aromatic C-H stretching. Studies on analogous compounds have demonstrated the utility of DFT in accurately predicting vibrational spectra. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C=O Stretch (Amide) | Data not available | Data not available |

| C=O Stretch (Benzoyl) | Data not available | Data not available |

| C-O-C Stretch (Methoxy) | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. eurjchem.com

For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich dimethoxy-substituted phenyl ring and the amide group, which can act as electron donors. Conversely, the LUMO is expected to be localized on the electron-withdrawing benzoyl group, indicating the likely site for nucleophilic attack. Detailed computational studies are required to determine the precise energies and spatial distributions. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

In this compound, NBO analysis could reveal significant charge delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl groups and aromatic rings. This delocalization stabilizes the molecule. The analysis would also quantify the strength of hydrogen bonds and other weak interactions within the molecular structure.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show the most negative potential around the carbonyl oxygen atoms of the amide and benzoyl groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the amide N-H group would exhibit a region of positive potential, making it a likely hydrogen bond donor.

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the different stable conformations (conformers) of the molecule and to determine their relative energies. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.

The resulting energy landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules. The conformational flexibility can also play a significant role in its crystal packing. mdpi.comsemanticscholar.org

Ab-initio Computational Methods

Ab-initio computational methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods solve the electronic Schrödinger equation to provide detailed information about the electronic structure and properties of molecules. For a molecule like this compound, these calculations are crucial for understanding its geometry, stability, and reactivity.

A foundational aspect of these studies is geometry optimization, where the lowest energy conformation of the molecule is determined. For related benzophenone (B1666685) and acetamide derivatives, Density Functional Theory (DFT) has been a widely used method. scialert.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for systems of this size. scialert.netresearchgate.net The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is critical for accurately describing the electron distribution, especially for atoms with lone pairs like oxygen and nitrogen. researchgate.net

Furthermore, ab-initio methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, can provide even more accurate results. wsu.edu For example, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in calculating molecular energies. wsu.edu These higher-level calculations are particularly important when precise electronic properties are needed.

A key output of these calculations is the molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO may be centered on the benzoyl group, indicating a potential for intramolecular charge transfer upon electronic excitation.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with ab-initio calculations. NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. For acetamide derivatives, NBO analysis has been used to understand intermolecular interactions, such as hydrogen bonding. researchgate.net In this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the benzoyl group, which would significantly impact its conformational preference.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit significant NLO responses. This compound possesses a benzophenone core, which is a known chromophore, and the dimethoxy and acetamide groups can act as electron-donating and modulating groups, respectively.

Computational methods, particularly DFT, are highly effective in predicting the NLO properties of molecules. The key parameters that quantify the NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). The magnitude of these tensors determines the efficiency of second-harmonic generation (SHG) and other NLO phenomena.

Theoretical studies on various benzophenone derivatives have shown that the substitution pattern on the phenyl rings significantly influences the NLO properties. researchgate.net For example, the introduction of strong electron-donating groups (like -N(CH₃)₂) and electron-withdrawing groups (like -NO₂) at opposite ends of the benzophenone scaffold can lead to a substantial increase in the first hyperpolarizability. researchgate.net In the case of this compound, the dimethoxy groups act as donors. The benzoyl and acetamide groups have a more complex electronic influence.

The prediction of NLO properties typically involves the following computational steps:

Geometry Optimization: A reliable molecular geometry, usually obtained at the DFT level, is the starting point.

Calculation of Polarizability and Hyperpolarizability: These properties are calculated as derivatives of the molecular dipole moment with respect to an external electric field. Time-dependent DFT (TD-DFT) can also be used to account for frequency dispersion effects. researchgate.net

The following table presents typical calculated NLO properties for a related benzophenone derivative (BP-25) from a computational study to illustrate the kind of data obtained. researchgate.net

| Property | Calculated Value | Units |

| First Hyperpolarizability (β) | ~23 x 10⁻³⁰ | cm⁴statvolt⁻¹ |

| Energy Gap (E_gap) | < 1.41 | eV |

This data is for the related compound BP-25 (R1 = NO₂, R2 = N(CH₃)₂) and serves as an illustrative example. researchgate.net

A small HOMO-LUMO gap is often correlated with a large first hyperpolarizability, as it facilitates intramolecular charge transfer, a key mechanism for NLO response in donor-acceptor molecules. researchgate.net For this compound, the charge transfer would likely occur from the dimethoxyphenyl ring to the benzoyl moiety upon excitation.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can reveal its conformational landscape in different solvents. The simulations would show how the molecule folds and how its various dihedral angles fluctuate over time. This is particularly relevant for understanding its interactions with other molecules, such as solvent molecules or biological receptors.

MD simulations on acetamide and its derivatives in aqueous solution have been performed to understand their hydration and diffusion behavior. acs.orgnih.gov For instance, studies have shown that acetamide has a strong affinity for water. nih.gov An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a large number of solvent molecules.

Force Field Parameterization: A force field, which is a set of parameters that describes the potential energy of the system, is assigned to all atoms. For organic molecules, force fields like AMBER, CHARMM, or GROMOS are commonly used.

Simulation Run: The simulation is run for a certain period, typically nanoseconds to microseconds, allowing the system to reach equilibrium and then sampling its dynamic behavior.

Analysis of the MD trajectory can provide a wealth of information, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This would reveal the hydration shell structure around the dimethoxy, benzoyl, and acetamide groups.

Hydrogen Bonding Analysis: The dynamics of intermolecular hydrogen bonds between the solute and solvent, as well as intramolecular hydrogen bonds, can be monitored.

Conformational Analysis: Principal Component Analysis (PCA) or cluster analysis of the trajectory can identify the most populated conformational states of the molecule in solution.

The following table illustrates the type of data that can be extracted from an MD simulation, based on a study of acetamide in a deep eutectic solvent. acs.org

| Property | Observation for Acetamide |

| Diffusion | Long-range jump diffusion is restricted due to hydrogen bonding with the solvent. acs.org |

| Molecular Mobility | Significantly restricted in the deep eutectic solvent compared to the molten state. acs.org |

This data is for acetamide in a specific solvent and serves as an illustrative example of the insights gained from MD simulations. acs.org

For this compound, MD simulations would be crucial for understanding how its conformation and dynamics are influenced by the solvent environment, which is essential for predicting its behavior in various applications.

Chemical Reactivity and Synthetic Utility of N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

General Chemical Transformations

The reactivity of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is characterized by the susceptibility of its functional groups to a range of chemical modifications.

The two methoxy (B1213986) groups on the phenyl ring are generally stable to mild oxidizing agents. However, under more forceful conditions, they can undergo oxidative demethylation to the corresponding catechols. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are commonly employed for the cleavage of aryl methyl ethers. While specific studies on the oxidative demethylation of this compound are not extensively documented, the reactivity of similar dimethoxy-substituted aromatic compounds suggests that this transformation is feasible. For instance, the demethylation of related benzothiophenes has been achieved using aluminum chloride in the presence of a thiol. epo.org Such a reaction on the title compound would yield N-(2-benzoyl-4,5-dihydroxyphenyl)acetamide, a catechol derivative that could be susceptible to further oxidation to form a quinone. The presence of multiple activating groups on the ring would facilitate this process.

The this compound molecule possesses two distinct carbonyl groups: a ketone (in the benzoyl group) and an amide (in the acetamide (B32628) group). The selective reduction of these functionalities is a key transformation.

Reduction of the Benzoyl Carbonyl: The ketonic carbonyl is more susceptible to reduction than the amide carbonyl. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to selectively reduce the benzoyl ketone to a secondary alcohol, yielding N-(2-(hydroxy(phenyl)methyl)-4,5-dimethoxyphenyl)acetamide. nrochemistry.com This selective reduction is a common strategy in organic synthesis when a ketone needs to be transformed in the presence of a less reactive amide. nrochemistry.com The general mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon. nrochemistry.com

Reduction of the Acetamide Carbonyl: The reduction of the acetamide group to the corresponding amine requires more potent reducing agents than those used for ketones. While sodium borohydride is generally ineffective for amide reduction, its reactivity can be enhanced by the addition of activating agents. For instance, the combination of triflic anhydride (B1165640) (Tf₂O) and sodium borohydride has been shown to be an effective system for the reduction of amides to amines under mild conditions. jk-sci.com The application of such a method to this compound would likely lead to the reduction of both the amide and the ketone, yielding N-(2-(hydroxy(phenyl)methyl)-4,5-dimethoxyphenyl)ethan-1-amine. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is another method that can be employed for the reduction of both carbonyls, as well as potentially affecting other functional groups depending on the reaction conditions. researchgate.net

The following table summarizes the expected products from the reduction of this compound under different conditions.

| Starting Material | Reagent(s) | Expected Major Product |

| This compound | Sodium Borohydride (NaBH₄) | N-(2-(hydroxy(phenyl)methyl)-4,5-dimethoxyphenyl)acetamide |

| This compound | Triflic Anhydride (Tf₂O), then NaBH₄ | N-(2-(hydroxy(phenyl)methyl)-4,5-dimethoxyphenyl)ethan-1-amine |

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd-C) | N-(2-(phenylmethyl)-4,5-dimethoxyphenyl)ethan-1-amine |

The two aromatic rings in this compound exhibit different susceptibilities to substitution reactions.

Electrophilic Aromatic Substitution: The dimethoxy-substituted phenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles to the positions ortho and para to them. Given the existing substitution pattern, the most likely position for further electrophilic attack would be the carbon atom situated between the benzoyl and the acetamidoethyl substituents. However, steric hindrance from these bulky groups might influence the regioselectivity. The benzoyl-substituted phenyl ring is deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings unless a good leaving group is present. Therefore, the dimethoxy-substituted ring is not expected to undergo nucleophilic substitution under standard conditions. The unsubstituted phenyl ring of the benzoyl group is also not a good candidate for this type of reaction.

This compound as a Precursor in Organic Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of various heterocyclic compounds, most notably substituted isoquinolines.

This compound and its analogues are well-documented precursors for the synthesis of 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgmdpi.com This transformation is typically achieved through a Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.comjk-sci.comwikipedia.org

In the case of a derivative of the title compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, it has been explicitly synthesized as a precursor for a series of differently substituted 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgmdpi.com The reaction proceeds through the formation of an iminium or nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich dimethoxy-substituted aromatic ring to form the dihydroisoquinoline ring system. Subsequent reduction of the resulting imine affords the 1,2,3,4-tetrahydroisoquinoline. The presence of the electron-donating methoxy groups facilitates the cyclization step. nrochemistry.com

Another related cyclization method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. mdpi.com While the Bischler-Napieralski reaction starts from an amide, the Pictet-Spengler reaction utilizes an amine. Therefore, reduction of the acetamide group in this compound to the corresponding amine would provide a suitable substrate for a Pictet-Spengler type cyclization.

The presence of a 1,2-dicarbonyl precursor, which can be envisioned after manipulation of the acetamide side chain, opens up possibilities for the synthesis of other heterocyclic systems. For instance, ortho-phenylenediamines are known to condense with 1,2-dicarbonyl compounds to form quinoxalines. nih.gov While not directly demonstrated from this compound, a synthetic route involving the conversion of the acetamide to an amine, followed by further modifications to generate a 1,2-diaminobenzene derivative, could potentially lead to quinoxaline (B1680401) structures. The synthesis of various substituted quinoxalines is of significant interest due to their diverse biological activities. mdpi.commdpi.comnih.gov

The reactivity of the keto-amide functionality could also be exploited for the synthesis of other heterocyclic rings, although specific examples starting from this compound are not prevalent in the literature.

Complexation and Coordination Chemistry

The coordination chemistry of this compound is a subject of interest due to the presence of multiple donor atoms, which allows for versatile binding modes with various metal ions. The interplay between the benzoyl and acetamide moieties, influenced by the electronic effects of the dimethoxy-substituted phenyl ring, dictates its behavior as a ligand.

Ligand Properties and Chelation with Metal Ions (e.g., Pd(II), Zn(II), Cu(II))

This compound possesses several potential coordination sites, primarily the oxygen atoms of the benzoyl and amide carbonyl groups, as well as the nitrogen atom of the amide group. This arrangement allows it to act as a chelating ligand, forming stable complexes with transition metal ions.

Studies on the closely related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveal its capability to form complexes with palladium(II) and zinc(II). mdpi.com The complexation behavior is significantly influenced by the coordination tendencies of the specific metal ion. mdpi.comsemanticscholar.org For instance, in the case of a Pd(II) complex with N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, it is suggested that the ligand coordinates in a monodentate fashion through the amide nitrogen atom. bas.bg

Conversely, with other ketoamides, bidentate coordination involving both a nitrogen and an oxygen atom has been observed, leading to the formation of a chelate structure. bas.bg The coordination of a Cu(II) ion with the similar ketoamide, N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, is proposed to occur through two oxygen atoms and a nitrogen atom. nih.gov The specific mode of chelation for this compound with Pd(II), Zn(II), and Cu(II) would likely depend on factors such as the solvent system and the presence of other coordinating species.

The table below summarizes the observed coordination behavior of analogous ketoamide ligands with various metal ions, providing insight into the potential reactivity of this compound.

| Ligand | Metal Ion | Proposed Coordination Mode | Reference |

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Pd(II) | Monodentate (N-atom of amide) | bas.bg |

| Ethyl-(4,5-dimethoxy-2-(2-phenylacetyl)phenethyl) carbamate | Zn(II) | Bidentate (N- and O-atoms) | bas.bg |

| N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide | Cu(II) | Tridentate (two O-atoms and one N-atom) | nih.gov |

Structural Features Influencing Metal Ion Coordination

The coordination of metal ions by this compound is governed by several key structural features. The conformational flexibility of the molecule plays a crucial role, allowing it to adopt a geometry that facilitates optimal orbital overlap with the metal center. mdpi.comsemanticscholar.org

The electronic properties of the ligand, influenced by the electron-donating methoxy groups on the phenyl ring, also impact its coordination behavior. These groups can enhance the electron density on the carbonyl oxygen atoms, potentially increasing their Lewis basicity and affinity for metal ions. The relative orientation of the benzoyl and acetamide groups, which can be influenced by steric factors, will also dictate the feasibility of chelate ring formation and the resulting stability of the metal complexes.

Synthesis and Characterization of Metal Complexes of this compound

While specific synthetic procedures for metal complexes of this compound are not extensively detailed in the available literature, general methods for the synthesis of ketoamide-metal complexes can be inferred from related studies.

The synthesis of a copper(II) complex with N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide was achieved by reacting the ligand, dissolved in dimethyl sulfoxide (B87167) (DMSO), with an aqueous solution of copper(II) chloride in an alkaline medium. researchgate.netnih.gov The molar ratio of metal to ligand to hydroxide (B78521) was maintained at 1:2:2. researchgate.netnih.gov Similarly, a palladium(II) complex of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide has been synthesized and characterized. bas.bg

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (keto and amide) and N-H groups upon complexation provide direct evidence of coordination. A shift in these bands to lower wavenumbers is indicative of the involvement of these groups in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding points of the ligand to the metal. For instance, in the Pd(II) complex of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the NH proton signal in the ¹H-NMR spectrum shifts from 8.1 ppm in the free ligand to 7.0 ppm in the complex, suggesting the involvement of the NH group in coordination. bas.bg

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and has been used in the characterization of related ketoamide complexes. bas.bg

Elemental Analysis: This method is used to determine the stoichiometry of the metal complexes, confirming the metal-to-ligand ratio.

The table below presents selected characterization data for a Pd(II) complex of the analogous ligand N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (L1).

| Technique | Ligand (L1) | Pd(II)L1 Complex | Interpretation | Reference |

| ¹H-NMR (NH signal) | 8.1 ppm (t) | 7.0 ppm (t) | Shift indicates NH group involvement in complexation. | bas.bg |

Advanced Analytical Methods for Quantitative and Qualitative Analysis of N 2 Benzoyl 4,5 Dimethoxyphenyl Acetamide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide. It is widely employed for purity assessments and quality control in the pharmaceutical industry due to its precision and reliability. chromatographyonline.com

Developing an HPLC method for this compound is crucial for quantifying the main component and identifying and quantifying any process-related or degradation impurities. The goal is to create a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from all potential contaminants. nih.gov Method development and validation are typically performed following guidelines from the International Conference on Harmonisation (ICH), which outline recommendations for impurity identification in new drug substances. nuph.edu.ua

A comprehensive method validation process ensures the method is specific, accurate, precise, linear, and robust.

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of test results to the true value, often assessed through recovery studies of spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following table outlines typical validation parameters for an HPLC purity method.

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Analyte peak is resolved from all impurity and placebo peaks (Resolution > 2). | Ensures the signal is from the target compound only. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99. | Confirms a proportional response to concentration. |

| Accuracy (% Recovery) | 80.0% - 120.0% for impurities. | Verifies the method's truthfulness. |

| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. | Demonstrates the method's reproducibility. |

| LOD / LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1. | Defines the sensitivity limits of the method. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography, used in approximately 80% of HPLC applications. chromatographyonline.com It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a molecule like this compound, RP-HPLC is the preferred approach.

Mobile Phase Selection: The mobile phase typically consists of an aqueous component and an organic modifier. chromatographyonline.com

Organic Solvents: Acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) are the most common organic solvents. chromatographyonline.com Acetonitrile is often favored due to its low viscosity, which leads to better efficiency and narrower peaks, and its UV transparency at low wavelengths. chromatographyonline.comrjptonline.org

Aqueous Phase & pH Control: The aqueous portion often contains a buffer to control the pH, which is critical for achieving reproducible retention times, especially for ionizable compounds. rjptonline.orgresearchgate.net A buffer concentration of 10 to 50 mM is generally sufficient for most RP-HPLC applications. rjptonline.orgresearchgate.net For a neutral amide like this compound, pH control helps maintain consistent interactions with the stationary phase. A simple mobile phase containing acetonitrile, water, and an acidifier like phosphoric or formic acid is often a good starting point. sielc.com

Gradient Optimization: Impurity profiling often requires a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the elution of both polar and non-polar impurities within a reasonable analysis time. An initial gradient might start with a low percentage of organic solvent to retain and separate polar impurities, then ramp up to a high percentage to elute the main compound and any strongly retained, non-polar impurities.

The table below illustrates a hypothetical gradient program for the analysis of this compound.

| Time (minutes) | % Aqueous (0.1% Formic Acid) | % Acetonitrile | Purpose |

| 0.0 | 70 | 30 | Elution of very polar impurities. |

| 20.0 | 30 | 70 | Elution of the main compound and moderately polar impurities. |

| 25.0 | 5 | 95 | Elution of non-polar impurities. |

| 30.0 | 5 | 95 | Column wash. |

| 31.0 | 70 | 30 | Re-equilibration to initial conditions. |

| 35.0 | 70 | 30 | End of run. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The choice of detector is critical for obtaining the desired analytical information. phenomenex.com

UV-Vis Detector: This detector measures the absorbance of light at one or a few specific wavelengths. shimadzu.com Given the presence of multiple aromatic rings and a benzoyl group, this compound would exhibit strong UV absorbance, making a UV detector a suitable and robust choice for routine quantification.

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), measures absorbance across a wide range of wavelengths simultaneously. phenomenex.comgentechscientific.com This provides a three-dimensional data set (absorbance vs. time vs. wavelength). The key advantage of a PDA is its ability to generate a UV spectrum for each peak, which can be used to assess peak purity and aid in the tentative identification of impurities by comparing their spectra to that of the parent compound. shimadzu.comaquaenergyexpo.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. phenomenex.com An MS detector ionizes the compounds eluting from the column and separates the ions based on their mass-to-charge ratio (m/z). phenomenex.com This allows for the definitive identification of the parent compound and the structural elucidation of unknown impurities by providing molecular weight and fragmentation data. When using MS detection, the mobile phase must be volatile, so buffers like ammonium (B1175870) formate (B1220265) or acids like formic acid are used instead of non-volatile phosphate (B84403) buffers. chromatographyonline.comsielc.com

The following table compares the capabilities of these common HPLC detectors.

| Detector Type | Principle | Advantages | Limitations |

| UV-Vis | Measures light absorbance at selected wavelengths. shimadzu.com | Robust, cost-effective, compatible with gradient elution. aquaenergyexpo.com | Provides limited structural information; analyte must have a chromophore. phenomenex.com |

| Photodiode Array (PDA) | Measures absorbance across a full UV-Vis spectrum simultaneously. gentechscientific.com | Provides spectral data for peak purity analysis and identification. shimadzu.comgentechscientific.comaquaenergyexpo.com | Slightly less sensitive than a single-wavelength UV detector. aquaenergyexpo.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized analytes. phenomenex.com | High sensitivity and specificity; provides molecular weight and structural data. phenomenex.com | Higher cost and complexity; requires volatile mobile phases. chromatographyonline.comsielc.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. gcms.cz Direct analysis of this compound by GC is generally not feasible due to its high molecular weight and the presence of polar functional groups (amide, ketone), which make it non-volatile and prone to thermal degradation at the high temperatures required for vaporization. gcms.czresearchgate.net Therefore, its analysis by GC is contingent upon converting it into a more volatile and thermally stable derivative.

The analysis of this compound by GC-MS becomes possible only after a successful derivatization procedure. researchgate.net The derivatized analyte will have increased volatility, reduced polarity, and improved chromatographic behavior. gcms.czjfda-online.com A GC-MS method would then be developed to separate the derivative from any side-products of the derivatization reaction and other volatile impurities.

A hypothetical set of GC parameters for analyzing a derivative of the target compound is presented below.

| Parameter | Typical Setting | Purpose |

| GC Column | Rtx-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A standard, non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Inlet Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Start at 100°C, ramp at 10-20°C/min to 320°C, hold for 5-10 min | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for definitive identification and quantification; FID for general-purpose quantification. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net The primary goal for GC analysis is to increase volatility by masking polar functional groups. gcms.cz The active hydrogen on the amide nitrogen of this compound is the most likely site for derivatization.

Two common derivatization strategies are silylation and acylation.

Silylation: This is a widely used technique that involves replacing an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. gcms.cz Reagents such as N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are effective for derivatizing amides. researchgate.net

Acylation: This method involves introducing an acyl group (such as acetyl or trifluoroacetyl) to the molecule. gcms.cz Acylation with fluorinated anhydrides, like trifluoroacetic anhydride (B1165640) (TFAA), is particularly effective as it produces highly volatile derivatives that are also very sensitive to electron capture detection (ECD). jfda-online.com Alternatively, acylation with benzoyl chloride can be used to form a stable derivative. nih.gov The reaction modifies the amide group, preventing unwanted adsorption in the GC system.

The following table summarizes potential derivatization reagents for the GC analysis of this compound.

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| Silylation | N,O-bis-(trimethylsilyl)-trifluoroacetamide | BSTFA | Amide (-NH) | N-trimethylsilyl derivative |

| Acylation | Trifluoroacetic Anhydride | TFAA | Amide (-NH) | N-trifluoroacetyl derivative |

| Acylation | Benzoyl Chloride | BzCl | Amide (-NH) | N-benzoyl derivative |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. libretexts.orgwikipedia.orgsciex.com Its application to the analysis of this compound offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. sciex.comyoutube.com

The most probable mode for analyzing the neutral this compound molecule would be Micellar Electrokinetic Chromatography (MEKC), a variant of CE. ubaya.ac.id In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration to form micelles. ubaya.ac.id The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

Methodology: A fused-silica capillary would be employed, and the background electrolyte (BGE) would likely consist of a buffer such as borate (B1201080) or phosphate at a controlled pH. nih.gov A surfactant, for instance, sodium dodecyl sulfate (B86663) (SDS), would be incorporated into the BGE to form the micellar phase. researchgate.net The separation voltage would be optimized to achieve efficient separation without excessive Joule heating. nih.gov Detection would typically be performed using a UV-Vis detector, as the benzoyl and phenyl moieties of the molecule are expected to exhibit strong UV absorbance.

Research Findings: While specific studies on this compound using CE are not prevalent in public literature, research on analogous structures such as benzophenone (B1666685) derivatives and aromatic amides demonstrates the feasibility of this technique. nih.gov For instance, CE has been successfully used for the determination of aromatic amines and benzophenone derivatives in various matrices. nih.gov The separation of these compounds is often achieved with high efficiency, providing sharp peaks and good resolution from potential impurities.

To illustrate a potential separation, a hypothetical electropherogram is described in the table below, showcasing the expected migration behavior of the target compound relative to potential impurities or related substances.

| Component | Predicted Migration Time (min) | Peak Area (arbitrary units) |

| Impurity 1 (e.g., starting amine) | 4.2 | 1500 |

| This compound | 5.5 | 85000 |

| Impurity 2 (e.g., hydrolysis product) | 6.8 | 2300 |

| This table is illustrative and based on typical CE separations of similar aromatic compounds. |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound. aurigaresearch.commeasurlabs.commt.com This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and for assessing its purity. aurigaresearch.commeasurlabs.com

Methodology: The analysis is performed using an automated elemental analyzer. researchgate.net A small, accurately weighed sample of the compound is combusted at a high temperature (typically around 1000 °C) in an oxygen-rich atmosphere. measurlabs.commeasurlabs.com This process converts the carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOₓ) and SO₂. These gases are then passed through a series of columns where they are separated and quantified by a thermal conductivity detector. measurlabs.com

Research Findings: For this compound, with a chemical formula of C₁₇H₁₇NO₄, the theoretical elemental composition can be calculated. The experimental results from CHNS analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% deviation, which is a standard acceptance criterion in academic and industrial laboratories. researchgate.netacs.orgacs.org

Below is a data table comparing the theoretical elemental composition of this compound with hypothetical experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Deviation % |

| Carbon (C) | 68.21 | 68.15 | -0.06 |

| Hydrogen (H) | 5.73 | 5.78 | +0.05 |

| Nitrogen (N) | 4.68 | 4.65 | -0.03 |

| Sulfur (S) | 0.00 | Not Detected | N/A |

| This table presents a hypothetical comparison to illustrate the expected outcome of an elemental analysis. |

Any significant deviation from the theoretical values could indicate the presence of impurities, residual solvents, or incomplete reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products